4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine
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Overview
Description
The compound “4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine”, also known as JNJ-2482272, is under investigation as an anti-inflammatory agent . It has been characterized as a strong aryl hydrocarbon receptor activator in both rat and human .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a thiazole ring, which is further substituted with a trifluoromethyl phenyl group . The exact structural details would require more specific information or a detailed spectroscopic analysis.Chemical Reactions Analysis
The compound has been studied for its metabolic reactions in rat hepatocytes . It was found that it induces the expression of several cytochrome P450s (P450s) and UDP-glucuronosyltransferases (UGTs), suggesting that it is an activator of the aryl hydrocarbon receptor (AhR) .Scientific Research Applications
Inhibitor of Histone Lysine Demethylase
- Bavetsias et al. (2016) discuss the discovery and optimization of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM). These inhibitors show activity against KDM4 and KDM5 subfamily demethylases and demonstrate cellular permeability and inhibition of histone demethylation in a cell-based assay (Bavetsias et al., 2016).
Antioxidant Activity
- Kotaiah et al. (2012) synthesized a series of N-substituted phenyl thieno[2,3-d]pyrimidin-4-amine derivatives with significant radical scavenging activity, highlighting the potential of these compounds in antioxidant applications (Kotaiah et al., 2012).
Antifungal Effect
- Jafar et al. (2017) studied the antifungal effects of various 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives. They found these compounds to be effective against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
Heterocyclic Synthesis
- Sokolov et al. (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles, including 4,5-dihydro-1,3-thiazol-2-amine, leading to various heterocyclic N-substituted 2-aminopyridine derivatives. This study provides insights into synthetic routes for creating complex heterocyclic structures (Sokolov & Aksinenko, 2010).
Antimicrobial and Cytotoxic Activity
- Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines showing good antibacterial and cytotoxic activity. The study underscores the antimicrobial and potential cancer treatment applications of such compounds (Noolvi et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to act as peroxisome proliferator-activated receptor agonists . This suggests that the compound might interact with these receptors, which play a crucial role in the regulation of central inflammation .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Given its potential role as a peroxisome proliferator-activated receptor agonist , it may influence pathways related to inflammation and metabolic processes.
Result of Action
It’s suggested that it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
properties
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-N,4-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5S/c1-9-13(12-7-8-21-14(20)23-12)25-15(22-9)24(2)11-5-3-10(4-6-11)16(17,18)19/h3-8H,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUNUBPHDBBRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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